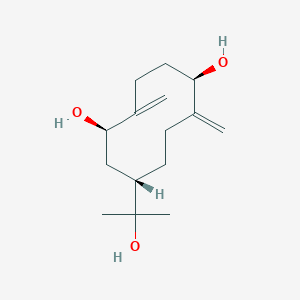
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclodecane ring through intramolecular cyclization.
Functional Group Addition: Introduction of hydroxyl groups and other functional groups through reactions such as hydroxylation and alkylation.
Stereoselective Synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or platinum for catalytic hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may regenerate the original diol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Affecting their activity or function.
Modulation of Pathways: Influencing biochemical pathways through its chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Cyclooctanediol: A similar compound with an eight-membered ring.
1,5-Cyclododecanediol: A similar compound with a twelve-membered ring.
Propiedades
Número CAS |
143086-40-2 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol |
InChI |
InChI=1S/C15H26O3/c1-10-5-7-12(15(3,4)18)9-14(17)11(2)6-8-13(10)16/h12-14,16-18H,1-2,5-9H2,3-4H3/t12-,13+,14+/m0/s1 |
Clave InChI |
ZJQHXIIOVKOVID-BFHYXJOUSA-N |
SMILES |
CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O |
SMILES isomérico |
CC(C)([C@H]1CCC(=C)[C@@H](CCC(=C)[C@@H](C1)O)O)O |
SMILES canónico |
CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O |
Sinónimos |
chrysanthetriol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















